4-(2,5-二氧代吡咯烷-1-基)-N-(5-异丙基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

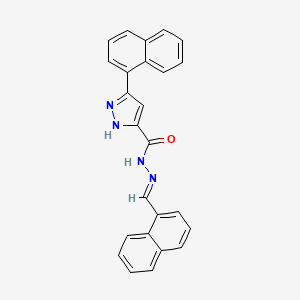

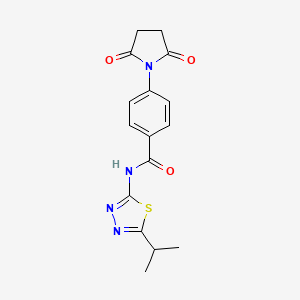

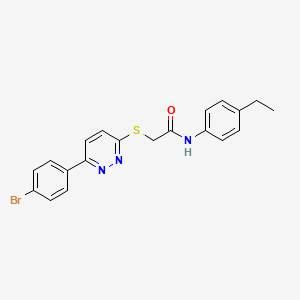

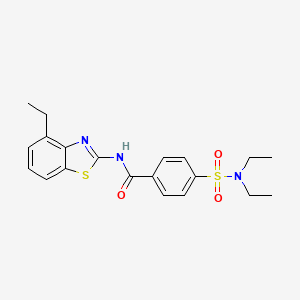

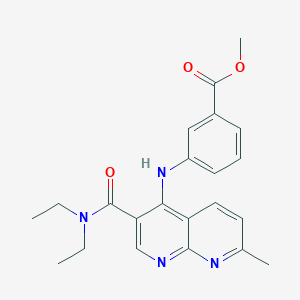

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include a thiadiazole ring and a dioxopyrrolidinyl group. This compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, similar to other benzamide derivatives discussed in the papers.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an acid chloride with an amine. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the condensation of the appropriate acid chloride with an amine containing the thiadiazole and dioxopyrrolidinyl substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in such molecules . The molecular structure of the compound would likely show a planar geometry around the benzamide core, with the substituents affecting the overall shape and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and coordination to metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazole derivatives . The compound may also undergo similar reactions, potentially leading to the formation of metal complexes or other derivatives through oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substituents. For example, some compounds exhibit cytotoxic activity against cancer cell lines, as seen with certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . The compound could potentially have similar biological activities, which would be of interest for pharmaceutical applications. Additionally, the presence of the dioxopyrrolidinyl group could confer unique solubility or stability characteristics to the compound.

Relevant Case Studies

Case studies involving benzamide derivatives often focus on their biological activities. For instance, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity . These studies suggest that the compound could also be evaluated for its potential anticancer properties.

科学研究应用

电致变色材料

噻二唑衍生物,如噻二唑并[3,4-c]吡啶,因其新型的电子受体能力和在电致变色材料开发中的独特特性而受到探索。这些化合物表现出良好的氧化还原活性和稳定性,展示了在创建具有低带隙和良好光学存储器件的快速转换、高着色效率的电致变色聚合物方面的潜力,这对于开发新显示技术具有重要意义 (Shouli Ming 等人,2015)。

杂环合成

苯并噻吩衍生物的研究表明它们在合成多种氮亲核试剂方面很有用,从而生成杂环化合物,如吡唑、异恶唑和嘧啶衍生物。这项工作突出了噻二唑和相关化合物在合成多种杂环结构方面的多功能性,这些结构在药物化学和材料科学中具有广泛的应用 (R. Mohareb 等人,2004)。

抗菌和抗真菌活性

含有噻二唑单元的杂环化合物的合成,如 N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,证明了它们在表现出抗菌和抗真菌活性方面的潜力。这一应用表明了这些化合物在开发具有抗菌特性的新药中的重要性 (G. K. Patel & H. S. Patel,2015)。

杀虫剂应用

噻二唑衍生物也已被用作合成具有潜在杀虫特性的各种杂环的前体,以对抗农业害虫,如棉铃虫。这项研究强调了该化学物质在为害虫管理开发新的农用化学品方面的重要性 (A. Fadda 等人,2017)。

化学合成技术

关于噻二唑并苯甲酰胺及其配合物的合成研究突出了创新的化学合成技术,包括环化反应和形成具有催化和材料科学应用潜力的新型化合物 (F. Adhami 等人,2012)。

属性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXUWUVMDNJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)

![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)

![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)